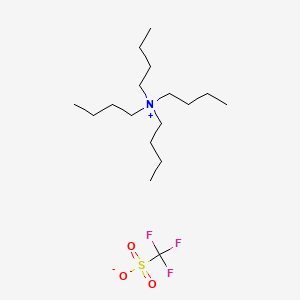

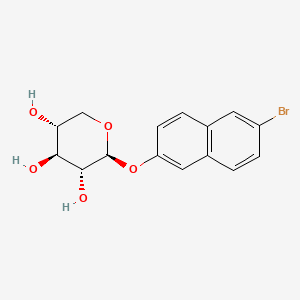

![molecular formula C9H5BrClF3O B1273097 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone CAS No. 630404-09-0](/img/structure/B1273097.png)

2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

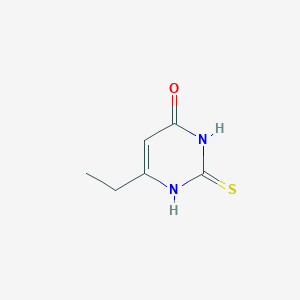

The compound 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone is a brominated ketone with a chloro-trifluoromethyl phenyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic ketones and their chemical behavior, which can be extrapolated to understand the properties and reactions of the compound .

Synthesis Analysis

The synthesis of brominated aromatic ketones can be achieved through various methods, including halogen exchange reactions and direct bromination. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involves a halogen exchange reaction, yielding higher yields and demonstrating the compound's effectiveness as a chemical protective group . Similarly, 2-Bromo-1-(4-hydroxyphenyl)ethanone was synthesized from its phenol precursor using Br2, indicating that direct bromination is a viable method for introducing the bromo group into the aromatic ketone structure . These methods could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of brominated aromatic ketones can be investigated both experimentally and theoretically. For example, the molecular structure of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone was optimized using various computational methods, and the results were in agreement with experimental data . This suggests that similar computational methods could be used to analyze the molecular structure of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone.

Chemical Reactions Analysis

Brominated aromatic ketones can undergo a variety of chemical reactions. The derivatization of carboxylic acids using a brominated reagent, such as 4'-bromophenacyl triflate, demonstrates the reactivity of such compounds in forming ester derivatives . This reactivity could be relevant to the compound , as it may also be used as a derivatizing agent in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones can be quite diverse. For example, the compound 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone was found to be an effective protective group and did not exhibit photolytic phenomena in different solvents . The improvement of synthetic technology for 2-Bromo-1-(4-hydroxyphenyl)ethanone resulted in a significant yield and purity, indicating that optimization of reaction conditions can greatly affect the physical properties of the final product . These findings could inform the optimization of synthesis and handling conditions for 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Synthesis of Novel Compounds

A study by Liszkiewicz et al. (2006) demonstrated a synthesis method for 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones, using a basic-activated cyclization reaction with substituted benzaldehydes, including 2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone. This method is significant for the preparation of compounds with potential anxiolytic activity (Liszkiewicz et al., 2006).

Electrophilic Bromination

Ying (2011) investigated the selective α-monobromination of various alkylaryl ketones, demonstrating the efficiency of ionic liquids as bromine sources for bromination reactions. This study provides insights into the synthesis of α-bromo-alkylaryl ketones, potentially including 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone (Ying, 2011).

Advanced Organic Synthesis

Research by Rasool et al. (2021) focused on synthesizing new chalcones involving 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone. This synthesis included DNA binding studies, urease inhibition, antioxidant potential, and molecular docking, demonstrating the compound's applicability in various biochemical processes (Rasool et al., 2021).

Pharmacological Research

- Synthesis of Pharmacologically Active Compounds: Zhukovskaya et al. (2018) synthesized a series of compounds using 2-bromo-1-[(4-trifluoromethyl)phenyl]ethanone, which were tested for various biological activities including analgesic and antiplatelet activities. This research highlights the compound's role in the development of new therapeutic agents (Zhukovskaya et al., 2018).

Safety And Hazards

The compound has been assigned the GHS07 and GHS05 pictograms . The signal word for this compound is "Danger" . Hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Eigenschaften

IUPAC Name |

2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClF3O/c10-4-8(15)5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXJRMPJQITKRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381958 |

Source

|

| Record name | 2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone | |

CAS RN |

630404-09-0 |

Source

|

| Record name | 2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1273019.png)